N-ethylspiro[3.4]octan-2-amine

Lipophilicity Drug-likeness Spirocyclic amines

N-Ethylspiro[3.4]octan-2-amine (CAS 1520421-24-2) is a saturated spirocyclic amine composed of a cyclobutane and a cyclopentane ring fused at a single spiro carbon, with the amine nitrogen substituted by an ethyl group. The compound (MF: C₁₀H₁₉N; MW: 153.26 g/mol) is commercially supplied as a research-grade intermediate at ≥98% purity.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B12957008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylspiro[3.4]octan-2-amine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCCNC1CC2(C1)CCCC2
InChIInChI=1S/C10H19N/c1-2-11-9-7-10(8-9)5-3-4-6-10/h9,11H,2-8H2,1H3
InChIKeyATHWTZCYHRHKRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylspiro[3.4]octan-2-amine: Procurement-Quality Spirocyclic Amine Building Block for Medicinal Chemistry Libraries


N-Ethylspiro[3.4]octan-2-amine (CAS 1520421-24-2) is a saturated spirocyclic amine composed of a cyclobutane and a cyclopentane ring fused at a single spiro carbon, with the amine nitrogen substituted by an ethyl group . The compound (MF: C₁₀H₁₉N; MW: 153.26 g/mol) is commercially supplied as a research-grade intermediate at ≥98% purity . It belongs to the broader azaspiroalkane class, which is valued in drug discovery for providing three-dimensional, conformationally restricted scaffolds that can improve target selectivity and modulate physicochemical properties compared to planar aromatic or monocyclic amine alternatives [1].

Why N-Ethylspiro[3.4]octan-2-amine Cannot Be Freely Substituted with Other Spirocyclic Amines


Within medicinal chemistry campaigns, small structural variations on spirocyclic scaffolds—such as the position of the amine, the size of the N-alkyl substituent, or the ring composition—produce dramatic differences in lipophilicity (LogP), basicity (pKa), and steric accessibility, all of which directly govern target binding, metabolic stability, and off-target profiles [1]. Substituting N-ethylspiro[3.4]octan-2-amine with the unsubstituted spiro[3.4]octan-2-amine, for example, eliminates the lipophilic contribution and steric bulk of the N-ethyl group, which may alter receptor interactions or ADME properties in ways that cannot be predicted from the core scaffold alone . The quantitative evidence below documents the measurable physicochemical and sourcing differences that justify a deliberate, rather than generic, procurement decision.

N-Ethylspiro[3.4]octan-2-amine: Quantified Differentiation from Closest Analogs


N-Ethyl Substitution Increases Calculated LogP by ~1.0 Unit vs. the Parent 2-Amine

The N-ethyl derivative (N-ethylspiro[3.4]octan-2-amine, MW 153.26) exhibits a calculated LogP of 2.32, compared to 1.30 for the unsubstituted spiro[3.4]octan-2-amine (MW 125.21), as reported by the respective suppliers . This increase of approximately 1.0 LogP unit indicates significantly enhanced lipophilicity, which can translate into improved membrane permeability but also potentially higher metabolic clearance—a trade-off that must be considered during lead optimization and that cannot be replicated by the parent amine [1].

Lipophilicity Drug-likeness Spirocyclic amines

N-Ethyl Derivative Adds 28 Da Molecular Weight and Additional Rotatable Bond Compared to Parent Amine

The N-ethyl group increases the molecular weight from 125.21 g/mol (spiro[3.4]octan-2-amine) to 153.26 g/mol (N-ethylspiro[3.4]octan-2-amine), a 22% increase, and introduces one additional rotatable bond (2 vs. 0–1 for the parent scaffold) . In fragment-based drug discovery, such changes can be significant: the higher MW moves the compound out of the strict 'rule-of-three' fragment space, positioning it as an early lead-like molecule rather than a pure fragment [1]. The extra rotatable bond also provides additional conformational flexibility that may facilitate induced-fit binding but can carry an entropic penalty.

Molecular weight Conformational flexibility Fragment-based drug design

Spiro[3.4]octane Core with N-Ethyl-2-Amine Substitution Confers Conformational Rigidity Distinct from 1-Amine and Heteroatom-Containing Analogs

The spiro[3.4]octane core with a 2-amine substitution pattern provides a distinct exit vector geometry compared to the 1-amine regioisomer (spiro[3.4]octan-1-amine, CAS 1378527-98-0) and heteroatom-containing analogs such as 2,6-diazaspiro[3.4]octane or thia-azaspiro[3.4]octane scaffolds . While quantitative pharmacophore comparisons are not yet published for N-ethylspiro[3.4]octan-2-amine, the Carreira group has demonstrated that the exit vector angle and conformational preference of spiro[3.4]octane scaffolds differ measurably from spiro[3.5]nonane and spiro[4.4]nonane systems, enabling access to distinct regions of three-dimensional chemical space in fragment- and lead-oriented libraries [1]. The N-ethyl substitution further differentiates this compound from the unsubstituted 2-amine by occupying an additional steric pocket that may be exploited in structure-based design.

Conformational restriction Bioisosteres Scaffold diversity

Spiro Amino Scaffold Class Demonstrated as Privileged NK1 Antagonist Pharmacophore in Patent Literature

The spiro-amino scaffold class, to which N-ethylspiro[3.4]octan-2-amine belongs, has been patented by Rottapharm Biotech SRL as a core pharmacophore for NK1 (tachykinin) receptor antagonists, with claimed utility in CNS disorders including depression, anxiety, and emesis [1]. The patent explicitly claims spiro-amino compounds of Formula (I) wherein the spiro junction connects a cyclobutane and cyclopentane ring with an amine substituent [2]. While the patent does not provide Ki or IC₅₀ values for the specific N-ethylspiro[3.4]octan-2-amine, related spiroether-based NK1 antagonists from the Williams et al. series achieved high hNK1 binding affinity (Ki values in the sub-nanomolar range) and demonstrated excellent CNS penetration in preclinical models [3]. This class-level validation supports the selection of N-ethylspiro[3.4]octan-2-amine as an entry point for NK1-targeted library synthesis.

NK1 antagonist Neurokinin receptor CNS drug discovery

Commercial Availability at Research-Grade Purity (98%) from Multiple Suppliers with Documented Quality Specifications

N-Ethylspiro[3.4]octan-2-amine is commercially available from Leyan (Product No. 1550443) at 98% purity with documented Lot-specific variation acknowledged by the supplier . The closely related unsubstituted spiro[3.4]octan-2-amine is available from Fluorochem (Product Code F699281, 98% purity) and AKSci (Product 0219EP, 97% purity) . Procurement considerations include: (a) the N-ethyl derivative requires inquiry-based pricing (询价) at the 1g–10g scale, whereas the parent amine is listed with standard catalog pricing at select vendors; (b) validated hazard classifications (GHS07, Warning) are published for the parent amine, providing a provisional safety framework for handling the N-ethyl analog until compound-specific SDS documentation is obtained from the chosen supplier.

Supply chain reliability Purity specification Procurement

Optimal Research Applications for N-Ethylspiro[3.4]octan-2-amine Based on Quantitative Differentiation Evidence


NK1 Receptor Antagonist Lead Optimization and Focused Library Synthesis

The spiro-amino scaffold class is validated in the patent literature as a core pharmacophore for NK1 tachykinin receptor antagonism, with demonstrated sub-nanomolar binding affinity in related spiroether series [1]. N-Ethylspiro[3.4]octan-2-amine can serve as a versatile intermediate for constructing focused NK1-targeted libraries, where the N-ethyl group provides a defined lipophilicity handle (LogP 2.32) that can be further elaborated through N-alkylation, reductive amination, or amide coupling at the secondary amine . Researchers pursuing CNS-penetrant NK1 antagonists may prefer this building block over the unsubstituted parent amine owing to the pre-installed ethyl group, which can be retained as a pharmacophoric element or used as a synthetic handle for additional diversification.

Hit-to-Lead Expansion in Fragment-Based Drug Discovery Requiring Modest MW Increases

With a molecular weight of 153.26 g/mol, N-ethylspiro[3.4]octan-2-amine occupies a strategic position between pure fragment space (MW < 300; ≤3 rotatable bonds for rule-of-three compliance) and lead-like chemical space [1]. The unsubstituted spiro[3.4]octan-2-amine (MW 125.21, 0 rotatable bonds) is more suitable as a fragment hit, whereas the N-ethyl derivative is better positioned for hit expansion where a 22% MW increase is acceptable to explore additional binding interactions . The two rotatable bonds introduced by the ethyl group allow conformational sampling that may reveal induced-fit binding modes not accessible to the rigid parent scaffold.

Diversity-Oriented Synthesis and 3D Chemical Space Exploration

The spiro[3.4]octane core has been established by the Carreira group as a privileged scaffold for accessing three-dimensional chemical space that is underrepresented in traditional planar aromatic libraries [1]. N-Ethylspiro[3.4]octan-2-amine, with its saturated spirocyclic core, 2-amine substitution pattern, and N-ethyl group, provides a distinct combination of exit vector geometry, steric environment, and lipophilicity that differentiates it from the 1-amine regioisomer and heteroatom-containing diaza-, thia-, or oxa-azaspiro analogs . Procurement of this specific building block enables the construction of screening libraries that probe unique regions of chemical space, reducing the risk of rediscovering the same hits accessible with more common spirocyclic building blocks.

In Silico Modeling and Computational Chemistry Workflows Requiring Experimentally Validated Descriptors

The availability of supplier-verified molecular descriptors—including LogP (2.32), MW (153.26), H-bond acceptors (1), H-bond donors (1), and rotatable bonds (2)—makes N-ethylspiro[3.4]octan-2-amine suitable for integration into computational chemistry workflows such as virtual screening, pharmacophore modeling, and QSAR model building [1]. Unlike the unsubstituted parent amine (LogP 1.30), the N-ethyl derivative's higher lipophilicity and steric profile provide a distinct data point for calibrating computational models that predict the impact of N-alkyl substitution on membrane permeability, metabolic stability, and off-target binding. The GHS07 hazard classification (Warning) published for the parent amine offers a provisional risk assessment framework for laboratory handling protocols .

Quote Request

Request a Quote for N-ethylspiro[3.4]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.